molecular formula C6H5IO2S B2536566 3-Iodo-4-methylthiophene-2-carboxylic acid CAS No. 854625-94-8

3-Iodo-4-methylthiophene-2-carboxylic acid

Cat. No. B2536566
CAS RN: 854625-94-8
M. Wt: 268.07
InChI Key: JTRJCSFZFUUXPF-UHFFFAOYSA-N
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Description

3-Iodo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5IO2S . It has a molecular weight of 268.07 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methylthiophene-2-carboxylic acid can be represented by the InChI string: InChI=1S/C6H5IO2S/c1-3-2-10-5 (4 (3)7)6 (8)9/h2H,1H3, (H,8,9) . The compound has a topological polar surface area of 65.5 Ų and contains 10 heavy atoms .


Physical And Chemical Properties Analysis

3-Iodo-4-methylthiophene-2-carboxylic acid has a molecular weight of 268.07 g/mol . It has an XLogP3-AA value of 2.5, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 267.90550 g/mol .

Scientific Research Applications

Structural Analysis and Characterization

The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene This study focused on the structural analysis and characterization of 3,4,5-triiodo-2-methylthiophene, a significant and unexpected byproduct derived from the iodination of 2-methylthiophene. The research employed X-ray crystallography and NMR techniques to confirm the identity and structure of the compound. It revealed the presence of crystallographic disorder and detailed non-covalent iodine–iodine and sulfur–iodine interactions (Patel et al., 2019).

Solar Cell Applications

Comparison of Solar Cell Performance of Conducting Polymer Dyes The study compared the performance of solar cells using different conductive polymer precursors, including 5,2′:5′,2″-terthiophene–3′-carboxylic acid (TTCA). It examined the charge-transfer processes and characterized the polymer dyes on TiO2 surfaces. The research concluded that the conducting polymer dye bearing a carboxylic acid group exhibited the strongest bond to the TiO2 layer and optimized cell efficiency was attained for poly-TTCA containing a carboxylic acid group (Yoon et al., 2011).

Crystal Structure Analysis

Ethyl 4-cyano-5-iodo-3-methyl­thio­phene-2-carboxyl­ate This research presented the synthesis and crystal structure analysis of ethyl 4-cyano-5-iodo-3-methyl­thio­phene-2-carboxyl­ate. The molecular arrangement in the crystal structure was elucidated, highlighting the significance of CN⋯I inter­molecular Lewis acid–base interactions (Moncol’ et al., 2007).

Polythiophene Applications

Poly(2-thiophen-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids per Repeating Unit This research synthesized and characterized a new substituted polythiophene derivative, poly(2-thiophen-3-yl-malonic acid), using experimental and theoretical methodologies. The study revealed the polymer's good thermal stability, semiconductor characteristics, and potential for applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran et al., 2010).

properties

IUPAC Name

3-iodo-4-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJCSFZFUUXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylthiophene-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 3-iodo-4-methylthiophene-2-carboxylate [Oakwood Product Inc.] (10 g, 35.4 mmol) in THF (200 mL) was added a solution of 2N NaOH (19.50 mL, 39.0 mmol). MeOH was added to the reaction mixture until a homogeneous solution was obtained. After about 4 h, concentrated HCl was added until a pH of about 1 was obtained. The reaction mixture was partially concentrated under reduced pressure and the resulting solid was collected by filtration and dried under reduced pressure to provide the title compound as a brown solid (9.50 g, 100%): LC/MS (Table 1, Method a) Rt=2.55 min; m/z: 267 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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